N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide
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Overview
Description
N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is known for its stability and rigidity, making it a valuable component in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thieno[2,3-B]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The adamantane moiety is then introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thieno[2,3-B]pyridine intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the adamantane moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the adamantane moiety .
Scientific Research Applications
N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s binding affinity to these targets, which may include enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but the compound’s stability and rigidity play a crucial role in its effectiveness .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-YL)-1-(5-fluoropentyl)-1H-indole-3-carboxamide: Known for its use in synthetic cannabinoid research.
N-(Adamantan-1-YL)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxamide: Another compound with a similar structure but different functional groups.
Uniqueness
N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide stands out due to its unique combination of the adamantane moiety with the thieno[2,3-B]pyridine core. This combination imparts both stability and versatility, making it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C20H25N3OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H25N3OS/c1-10-3-11(2)22-19-15(10)16(21)17(25-19)18(24)23-20-7-12-4-13(8-20)6-14(5-12)9-20/h3,12-14H,4-9,21H2,1-2H3,(H,23,24) |
InChI Key |
LSUPMXWJRCNNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC34CC5CC(C3)CC(C5)C4)N)C |
Origin of Product |
United States |
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